molecular formula C17H15FN4OS B2979036 4-fluoro-N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzenecarboxamide CAS No. 338962-49-5

4-fluoro-N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzenecarboxamide

Cat. No.: B2979036
CAS No.: 338962-49-5
M. Wt: 342.39
InChI Key: FRQXRJLATDPWOV-UHFFFAOYSA-N
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Description

4-fluoro-N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzenecarboxamide is a chemical compound that has garnered attention in various fields due to its unique structure and potential applications. This compound features a fluorine atom, a benzenecarboxamide group, and a triazole ring substituted with a phenyl and a methylsulfanyl group, contributing to its distinct chemical behavior and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis typically begins with readily available chemicals such as fluorobenzene, 1,2,4-triazole derivatives, and methyl sulfide.

  • Reaction Steps

    • Fluorination: : Introduction of the fluorine atom onto the benzene ring.

    • Triazole Formation: : Cyclization reactions to form the 1,2,4-triazole ring.

    • Amidation: : Coupling of the triazole moiety with benzenecarboxylic acid to form the final compound.

Industrial Production Methods

In an industrial setting, large-scale synthesis of 4-fluoro-N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzenecarboxamide would involve optimization of reaction conditions to ensure high yield and purity. This often includes:

  • Catalysis: : Use of catalysts to accelerate the reaction rates.

  • Controlled Conditions: : Maintaining specific temperatures and pressures to favor desired product formation.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The methylsulfanyl group can be oxidized to sulfoxides or sulfones.

  • Reduction: : The carbonyl group in the benzenecarboxamide can be reduced to an alcohol.

  • Substitution: : The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide or potassium permanganate for oxidation reactions.

  • Reducing Agents: : Lithium aluminum hydride for reduction processes.

  • Substitution Reagents: : Nucleophiles such as amines or thiols for substitution reactions.

Major Products

  • Oxidation: : Formation of sulfoxides or sulfones from the methylsulfanyl group.

  • Reduction: : Conversion of the carbonyl group to an alcohol.

  • Substitution: : Replacement of the fluorine atom with other functional groups.

Scientific Research Applications

4-fluoro-N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzenecarboxamide has been explored for various applications:

  • Chemistry: : Used as a building block in organic synthesis for the development of more complex molecules.

  • Biology: : Studied for its potential biochemical interactions and effects on biological systems.

  • Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: : Utilized in the synthesis of specialty chemicals and as a potential lead compound for drug development.

Mechanism of Action

The mechanism by which 4-fluoro-N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzenecarboxamide exerts its effects involves:

  • Molecular Targets: : Binding to specific enzymes or receptors, altering their activity.

  • Pathways: : Modulating biochemical pathways, potentially affecting cell signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-{[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenecarboxamide

  • 4-fluoro-N-{[5-(methylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzenecarboxamide

Uniqueness

4-fluoro-N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzenecarboxamide is unique due to its specific substitution pattern, which impacts its chemical reactivity and biological interactions. Its inclusion of a phenyl group attached to the triazole ring differentiates it from other compounds, potentially leading to distinct pharmacological profiles and applications.

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Properties

IUPAC Name

4-fluoro-N-[(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4OS/c1-24-17-21-20-15(22(17)14-5-3-2-4-6-14)11-19-16(23)12-7-9-13(18)10-8-12/h2-10H,11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQXRJLATDPWOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(N1C2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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